molecular formula C20H14N4O4 B15340821 4,4'-(1H,1'H-[2,2'-Biimidazole]-1,1'-diyl)dibenzoic acid

4,4'-(1H,1'H-[2,2'-Biimidazole]-1,1'-diyl)dibenzoic acid

Cat. No.: B15340821
M. Wt: 374.3 g/mol
InChI Key: UOBGEPYGBOZPFJ-UHFFFAOYSA-N
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Description

4,4'-(1H,1'H-[2,2'-Biimidazole]-1,1'-diyl)dibenzoic acid is a complex organic compound characterized by its unique structure, which includes two imidazole rings connected by a dibenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-(1H,1'H-[2,2'-Biimidazole]-1,1'-diyl)dibenzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4,4'-diaminobiphenyl with a suitable dicarboxylic acid derivative under high-temperature conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the biimidazole core.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and advanced purification methods ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4,4'-(1H,1'H-[2,2'-Biimidazole]-1,1'-diyl)dibenzoic acid can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 4,4'-(1H,1'H-[2,2'-Biimidazole]-1,1'-diyl)dibenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of polymers and other advanced materials.

Biology: In biological research, this compound has been explored for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and therapeutic applications.

Medicine: The medical applications of this compound include its use as a precursor for the synthesis of pharmaceuticals. Its biologically active properties may contribute to the development of new treatments for various diseases.

Industry: In industry, this compound is utilized in the production of advanced materials, such as coatings, adhesives, and electronic devices. Its unique chemical properties make it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism by which 4,4'-(1H,1'H-[2,2'-Biimidazole]-1,1'-diyl)dibenzoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4,4'-Dibenzoic Acid: This compound shares a similar dibenzoic acid structure but lacks the biimidazole moiety.

  • 4-(1H-Imidazol-2-yl)benzoic Acid: This compound contains a single imidazole ring attached to a benzoic acid group.

Uniqueness: 4,4'-(1H,1'H-[2,2'-Biimidazole]-1,1'-diyl)dibenzoic acid is unique due to its dual imidazole rings, which provide additional structural complexity and potential for diverse chemical reactivity compared to its similar counterparts.

Properties

Molecular Formula

C20H14N4O4

Molecular Weight

374.3 g/mol

IUPAC Name

4-[2-[1-(4-carboxyphenyl)imidazol-2-yl]imidazol-1-yl]benzoic acid

InChI

InChI=1S/C20H14N4O4/c25-19(26)13-1-5-15(6-2-13)23-11-9-21-17(23)18-22-10-12-24(18)16-7-3-14(4-8-16)20(27)28/h1-12H,(H,25,26)(H,27,28)

InChI Key

UOBGEPYGBOZPFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=CN=C2C3=NC=CN3C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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